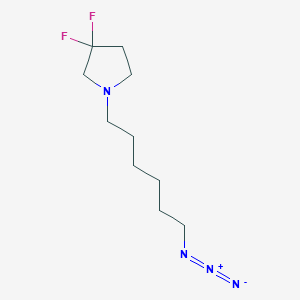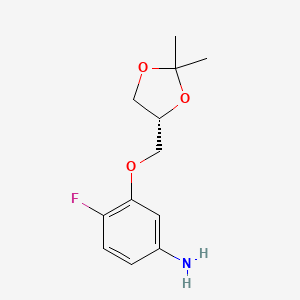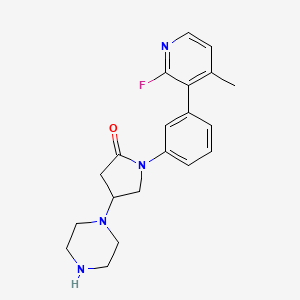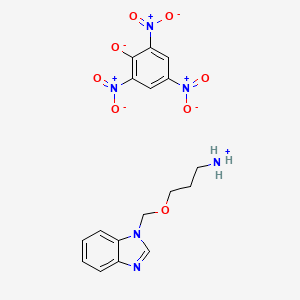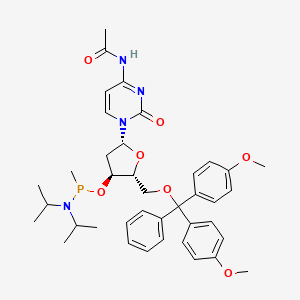
5'-DMTr-dC (Ac)-methylphosphonamidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-DMTr-dC (Ac)-methylphosphonamidite, also known as N4-Acetyl-5’-O-DMTr-2’-deoxycytidine-3’-O-(P-methyl-N,N-diisopropyl), is a chemical compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxycytidine and is utilized for the incorporation of modified nucleotides into DNA sequences, which is essential for various research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dC (Ac)-methylphosphonamidite involves multiple steps, starting with the protection of the 5’-hydroxyl group of deoxycytidine using dimethoxytrityl chloride (DMTr-Cl) The N4 position is then acetylated using acetic anhydride
Industrial Production Methods
Industrial production of 5’-DMTr-dC (Ac)-methylphosphonamidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.
化学反应分析
Types of Reactions
5’-DMTr-dC (Ac)-methylphosphonamidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Reduction: Thiol reagents such as dithiothreitol (DTT).
Substitution: Nucleophilic reagents like ammonia or amines.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications.
科学研究应用
5’-DMTr-dC (Ac)-methylphosphonamidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified DNA sequences for studying DNA-protein interactions.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs).
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Employed in the production of diagnostic tools and molecular probes.
作用机制
The mechanism of action of 5’-DMTr-dC (Ac)-methylphosphonamidite involves its incorporation into DNA sequences during oligonucleotide synthesis. The compound targets specific nucleotide sequences and modifies them to achieve desired properties. The methylphosphonamidite group enhances the stability and binding affinity of the oligonucleotides, making them more effective in their applications.
相似化合物的比较
Similar Compounds
- 5’-DMTr-dA (Bz)-methylphosphonamidite
- 5’-DMTr-dG (iBu)-methylphosphonamidite
- 5’-DMTr-dT-methylphosphonamidite
Uniqueness
5’-DMTr-dC (Ac)-methylphosphonamidite is unique due to its specific modifications at the N4 and 5’ positions, which provide distinct properties such as enhanced stability and binding affinity. These modifications make it particularly useful for applications requiring high specificity and efficiency.
属性
分子式 |
C39H49N4O7P |
|---|---|
分子量 |
716.8 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1 |
InChI 键 |
MSIKKOYFNOZJGV-LWVNILPLSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
规范 SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)

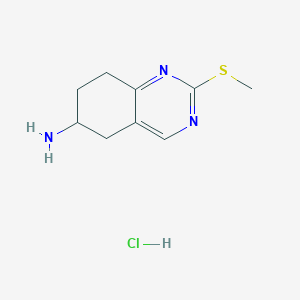

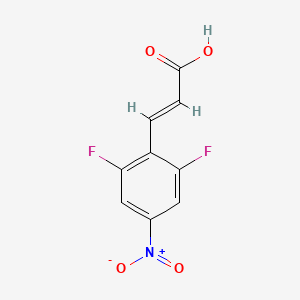
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
